![molecular formula C19H17N3O6S2 B2395890 Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865198-77-2](/img/structure/B2395890.png)
Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, also known as MBAS, is a synthetic compound that belongs to the benzothiazole family. It is widely used in scientific research due to its unique properties and potential applications in various fields.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate involves the condensation of 4-acetylbenzoyl chloride with 2-aminobenzothiazole to form 2-(4-acetylbenzoyl)amino-1,3-benzothiazole. This intermediate is then reacted with sulfamide and acetic anhydride to form 2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazole. Finally, this compound is reacted with methyl acetate and sodium methoxide to form the desired product.
Starting Materials
4-acetylbenzoyl chloride, 2-aminobenzothiazole, sulfamide, acetic anhydride, methyl acetate, sodium methoxide
Reaction
Step 1: 4-acetylbenzoyl chloride is reacted with 2-aminobenzothiazole in the presence of a base such as triethylamine to form 2-(4-acetylbenzoyl)amino-1,3-benzothiazole., Step 2: 2-(4-acetylbenzoyl)amino-1,3-benzothiazole is reacted with sulfamide and acetic anhydride in the presence of a base such as triethylamine to form 2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazole., Step 3: 2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazole is reacted with methyl acetate and sodium methoxide in the presence of a base such as triethylamine to form Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate.
作用机制
The mechanism of action of Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH balance in the body, as well as the activity of topoisomerase, an enzyme involved in DNA replication and repair.
生化和生理效应
Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of bacterial growth, the induction of apoptosis in cancer cells, and the reduction of inflammation in various tissues. It has also been shown to exhibit antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is its versatility and potential for use in a wide range of scientific applications. It is also relatively easy and inexpensive to synthesize, making it accessible to researchers with limited resources. However, one of the main limitations of Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is its potential toxicity and the need for careful handling and disposal.
未来方向
There are several potential future directions for research on Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, including the development of new drugs based on its unique properties, the investigation of its potential applications in environmental science, and the exploration of its mechanisms of action in various cellular processes. Further studies are also needed to fully understand the safety and toxicity of Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate and to identify any potential side effects or interactions with other compounds.
科学研究应用
Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. It has been shown to exhibit potent antimicrobial, antitumor, and anti-inflammatory activities, making it a promising candidate for the development of new drugs.
属性
IUPAC Name |
methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c1-11(23)12-3-5-13(6-4-12)18(25)21-19-22(10-17(24)28-2)15-8-7-14(30(20,26)27)9-16(15)29-19/h3-9H,10H2,1-2H3,(H2,20,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETCARKJLXJSGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2395810.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2395812.png)
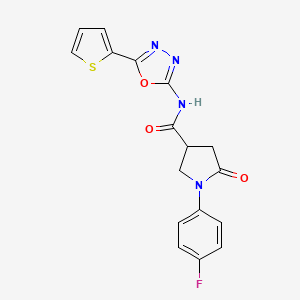
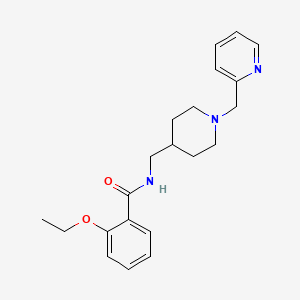
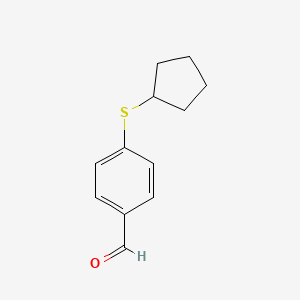
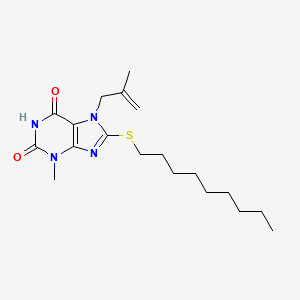
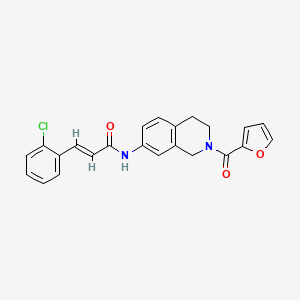
![methyl 4-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate](/img/structure/B2395822.png)
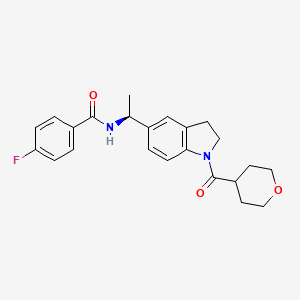
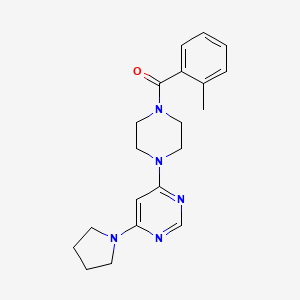
![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2395827.png)
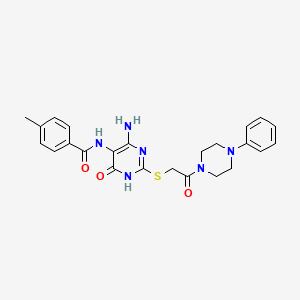
![3-fluoro-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2395830.png)